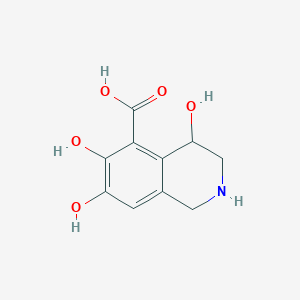
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of three hydroxyl groups and a carboxylic acid group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives using reducing agents such as tin and hydrochloric acid or sodium and ethanol . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar chemical properties.
4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with three hydroxyl groups but lacking the carboxylic acid group.
Uniqueness: 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
807262-08-4 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO5/c12-5-1-4-2-11-3-6(13)7(4)8(9(5)14)10(15)16/h1,6,11-14H,2-3H2,(H,15,16) |
InChI Key |
GNBINJDCHBUMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(C=C2CN1)O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


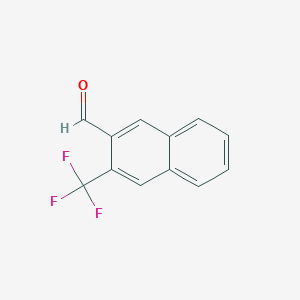
![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B15067766.png)
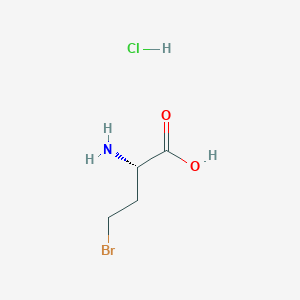

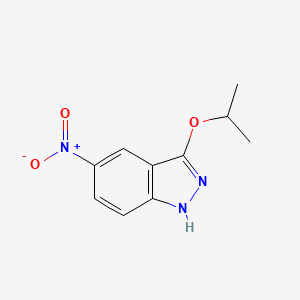
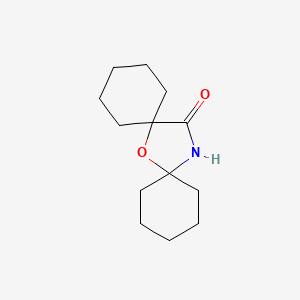
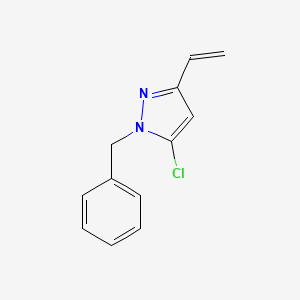
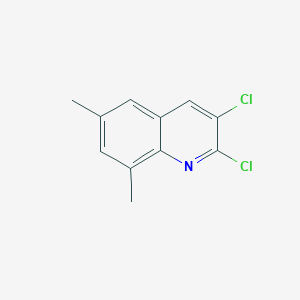
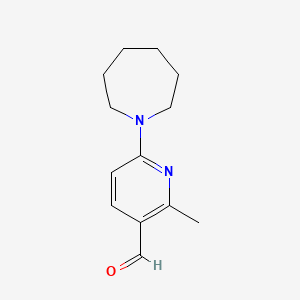
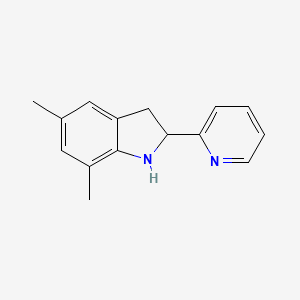
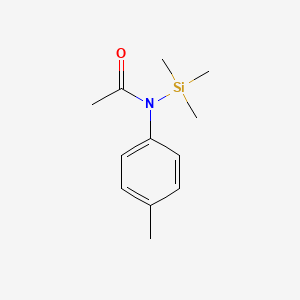

![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)
